2-Thiophenesulfonic acid, sodium salt
Overview
Description
2-Thiophenesulfonic acid, sodium salt is an organic compound with the molecular formula C4H5NaO4S2. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenesulfonic acid, sodium salt typically involves the sulfonation of thiophene. One common method is the reaction of thiophene with sulfur trioxide (SO3) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt . Another method involves the use of chlorosulfonic acid (ClSO3H) as the sulfonating agent, which reacts with thiophene to produce 2-Thiophenesulfonic acid, which is then neutralized with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs continuous sulfonation processes, where thiophene is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the thiophene ring less reactive towards electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonic acid group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated thiophene derivatives, while oxidation can produce sulfone or sulfoxide derivatives .
Scientific Research Applications
2-Thiophenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonic acid, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Thiophene-2-sulfonic acid: Similar to 2-Thiophenesulfonic acid, sodium salt, but without the sodium ion.
Thiophene-3-sulfonic acid, sodium salt: A positional isomer with the sulfonic acid group at the 3-position instead of the 2-position.
Benzene sulfonic acid, sodium salt: A related compound with a benzene ring instead of a thiophene ring.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the sulfonic acid group, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds .
Properties
IUPAC Name |
sodium;thiophene-2-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2.Na/c5-9(6,7)4-2-1-3-8-4;/h1-3H,(H,5,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYDJCSCGCIOKM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO3S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192777 | |
Record name | 2-Thiophenesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3969-53-7 | |
Record name | 2-Thiophenesulfonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003969537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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